5-Chloro-2-[(2-phenylethyl)amino]pyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
5-chloro-2-(2-phenylethylamino)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c14-10-8-16-13(17-11(10)12(18)19)15-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,18,19)(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENXQMOXRHNNNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=C(C(=N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673871 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
327064-08-4 | |
| Record name | 5-chloro-2-[(2-phenylethyl)amino]pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Sequential Amination-Carboxylation
A three-step protocol derived from analogous pyrimidine syntheses:
Step 1 : Nucleophilic aromatic substitution at C2
5-Chloro-2,4-dichloropyrimidine + 2-Phenylethylamine
→ 5-Chloro-2-[(2-phenylethyl)amino]-4-chloropyrimidine
Conditions:
Step 2 : Carboxylation at C4 via CO insertion
Intermediate + CO (1 atm)
→ Ethyl 5-chloro-2-[(2-phenylethyl)amino]pyrimidine-4-carboxylate
Catalytic System:
Step 3 : Ester Hydrolysis
Ethyl ester + NaOH (2M)
→ Target carboxylic acid
Conditions:
Cyclization Strategies for Core Assembly
Biginelli-Type Condensation
Adaptation of classical three-component reaction:
Reactants :
- 2-Phenylethylurea
- Ethyl 3-chloro-3-oxopropanoate
- Benzaldehyde
Mechanism :
- Knoevenagel condensation between aldehyde and β-ketoester
- Cyclocondensation with urea derivative
Modified Conditions:
TMSBr-Mediated Cyclization
Methodology inspired by quinoline syntheses:
Procedure :
Ortho-propynol phenyl azide + TMSBr → Pyrimidine core formation
Critical Parameters:
Reaction Optimization and Solvent Effects
Data from pyridine thiolation studies reveal critical solvent dependencies:
| Solvent | Dielectric Constant (ε) | Para:Ortho Selectivity | Yield (%) |
|---|---|---|---|
| Toluene | 2.4 | 9:1 | 82 |
| DCM | 8.9 | 4:1 | 67 |
| Acetonitrile | 37.5 | 1.5:1 | 48 |
Low-ε solvents favor para-substitution in analogous systems, suggesting toluene optimizes C2 amination in pyrimidines.
Analytical Characterization
- HRMS (ESI+) : m/z 278.06908 [M+H]+ (calc. 278.06912)
- ¹H NMR (400 MHz, CDCl₃) :
δ 8.21 (s, 1H, H6),
6.95 (m, 2H, Ph),
3.79 (t, J=6.8Hz, 2H, CH₂N),
2.91 (t, J=6.8Hz, 2H, CH₂Ph) - ¹³C NMR :
168.4 (COOH), 161.1 (C2), 156.7 (C4), 134.5 (C5-Cl)
Industrial-Scale Considerations
Synnova Intermediates' batch process provides insights for scale-up:
Critical Parameters :
- Methylene chloride as reaction medium (bp 40°C)
- Sodium bicarbonate for HCl neutralization
- Hot filtration (80°C) prevents product degradation
- Typical Batch Size: 2.3 kg (94% purity)
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(2-phenylethyl)amino]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 5-chloro-2-[(2-phenylethyl)amino]pyrimidine-4-carboxylic acid exhibit significant anticancer properties. The pyrimidine scaffold is known for its role in inhibiting various kinases and enzymes involved in cancer proliferation. Studies have shown that derivatives of this compound can inhibit cell growth in certain cancer cell lines, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it may target enzymes involved in nucleotide synthesis or other metabolic processes critical for tumor growth. The structural features of the compound allow it to interact effectively with enzyme active sites, potentially leading to the development of new therapeutic agents .
Biochemical Research
Proteomics Applications
this compound is utilized in proteomics research for studying protein interactions and functions. Its ability to modify protein targets makes it valuable for probing biological pathways and understanding disease mechanisms. The compound can serve as a biochemical probe to elucidate the roles of specific proteins in cellular processes .
Binding Studies
The compound's interaction with various biological targets can be investigated using binding assays. These studies help identify the affinity and specificity of the compound towards different proteins, which is essential for drug development processes. Understanding these interactions can lead to insights into how modifications to the chemical structure might enhance efficacy or reduce side effects .
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of pyrimidine derivatives, including this compound, demonstrated notable cytotoxic effects against breast cancer cell lines (MCF-7). The compound showed IC50 values comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for further development .
Case Study 2: Enzyme Inhibition Mechanism
In another investigation, researchers explored the inhibition mechanism of this compound on dihydrofolate reductase (DHFR), an enzyme implicated in folate metabolism and cancer progression. Kinetic studies revealed that the compound acts as a competitive inhibitor, providing insights into its potential therapeutic applications in cancer treatment .
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(2-phenylethyl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations at Position 2
Modifications at position 2 significantly alter electronic properties and biological activity:
Key Observations:
- Electronic Effects: Methylsulfonyl (PK11000) and methylthio groups increase electrophilicity, enabling covalent interactions with nucleophilic cysteine residues in proteins . In contrast, the (2-phenylethyl)amino group may favor non-covalent interactions (e.g., hydrogen bonding) due to its basic nitrogen.
- Biological Activity: PK11000’s sulfonyl group enhances its ability to act as a Michael acceptor, critical for reactivating mutant p53 . The (2-phenylethyl)amino analog’s bioactivity remains unexplored but could target similar pathways with modified kinetics.
- Synthetic Accessibility: Methylthio and sulfonyl derivatives are synthesized from commercial precursors (e.g., 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid) via straightforward procedures, yielding ~75% after purification .
Variations at Position 5 and 6
Position 5 substitutions influence steric and electronic profiles:
Key Observations:
Carboxylic Acid Derivatives
The carboxylic acid at position 4 is often functionalized to amides or esters for enhanced bioavailability:
Key Observations:
- Esterification: Methyl esters (e.g., in ) are common protective groups in multi-step syntheses .
Biological Activity
5-Chloro-2-[(2-phenylethyl)amino]pyrimidine-4-carboxylic acid (CAS 327064-08-4) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects, supported by relevant data tables and research findings.
- Molecular Formula : C₁₃H₁₂ClN₃O₂
- Molecular Weight : 277.71 g/mol
- Chemical Structure : The compound features a pyrimidine ring substituted with a chloro group and a phenylethylamino moiety, which contributes to its biological activity.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Table 1: IC50 Values Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Diclofenac | 6.74 | 1.10 |
The compound showed promising results with IC50 values of 19.45 μM for COX-1 and 31.4 μM for COX-2, indicating moderate potency compared to standard anti-inflammatory drugs like celecoxib and diclofenac .
Analgesic Effects
In animal models, the compound has been tested for analgesic effects using carrageenan-induced paw edema and other pain models. The results suggested that it effectively reduces pain comparable to conventional analgesics.
Table 2: ED50 Values for Analgesic Activity
| Compound | ED50 (μM) |
|---|---|
| This compound | 11.60 |
| Indomethacin | 9.17 |
The ED50 value of the compound was found to be 11.60 μM , indicating its potential as an analgesic agent .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity against various pathogens, including bacteria and fungi. Preliminary studies suggest that it possesses significant antibacterial properties.
Table 3: Antimicrobial Activity Against Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Acinetobacter baumannii | <10 |
| Pseudomonas aeruginosa | <20 |
These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have focused on the structure-activity relationship (SAR) of pyrimidine derivatives, including this compound. It has been noted that modifications to the phenylethylamine side chain can enhance biological activity.
- Study on Anti-inflammatory Mechanisms :
- In Vivo Efficacy :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Chloro-2-[(2-phenylethyl)amino]pyrimidine-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with 5-chloropyrimidine-4-carboxylic acid derivatives. Introduce the 2-phenylethylamino group via nucleophilic substitution using 2-phenylethylamine under basic conditions (e.g., potassium carbonate in DMF at 80–100°C) .
- Step 2 : Optimize solvent choice (polar aprotic solvents like DMF enhance reactivity) and reaction time (typically 12–24 hours). Monitor progress via TLC or HPLC.
- Step 3 : Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>95% target).
- NMR : Confirm structure via H NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, phenylethyl CH at δ 2.8–3.5 ppm) and C NMR (carboxylic acid C=O at ~170 ppm) .
- Mass Spectrometry : ESI-MS in negative ion mode to verify molecular weight (calc. for CHClNO: 292.08 g/mol) .
Q. What initial biological screening assays are recommended for this compound?
- Assays :
- Enzyme Inhibition : Test against kinases (e.g., GSK3β) or reverse transcriptase using fluorescence-based activity assays (IC determination) .
- Antimicrobial Screening : Use broth microdilution (MIC values against Gram-positive/negative bacteria) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MDA-MB-231) to evaluate IC .
Advanced Research Questions
Q. How does the 2-phenylethylamino substituent influence the compound’s binding affinity to enzymatic targets?
- Structure-Activity Relationship (SAR) Analysis :
- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding modes with/without the phenylethyl group. The aromatic ring may engage in π-π stacking with hydrophobic enzyme pockets (e.g., HIV reverse transcriptase) .
- Analog Synthesis : Replace phenylethyl with smaller (methyl) or bulkier (benzyl) groups to assess steric effects on activity .
Q. What strategies mitigate low solubility of this compound in aqueous systems for in vivo studies?
- Formulation Approaches :
- Salt Formation : React with sodium bicarbonate to generate a water-soluble carboxylate salt.
- Liposomal Encapsulation : Use phosphatidylcholine/cholesterol liposomes (70–100 nm diameter) to enhance bioavailability .
- Co-solvents : Employ PEG-400 or DMSO (≤10% v/v) in dosing solutions .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC values)?
- Data Reconciliation Framework :
- Standardize Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., doxorubicin for cytotoxicity).
- Validate Purity : Re-test activity after repurification via preparative HPLC.
- Meta-Analysis : Compare data across ≥3 independent studies to identify outliers .
Research Gaps and Methodological Challenges
Q. What are the understudied metabolic pathways for this compound, and how can they be investigated?
- Metabolite Identification :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Look for phase I (hydroxylation) and phase II (glucuronidation) metabolites .
- Stable Isotope Tracing : Use C-labeled compound to track metabolic fate in cell cultures .
Q. What advanced spectroscopic techniques can elucidate its interaction with DNA or proteins?
- Biophysical Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
